molecular formula C6H12F3NO B2702672 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol CAS No. 1153896-36-6

2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol

Cat. No.: B2702672
CAS No.: 1153896-36-6
M. Wt: 171.163
InChI Key: QYCBTXCQSNFWMT-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol is an organic compound with the molecular formula C6H12F3NO It is a colorless liquid that is soluble in water and various organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol typically involves the reaction of 2-amino-1-butanol with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize production efficiency while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction could produce simpler alcohols or amines .

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoroethyl group and a hydroxyl group, which imparts distinct chemical and physical properties. This combination makes it versatile for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .

Biological Activity

2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C6_{6}H12_{12}F3_{3}N1_{1}O1_{1}, with a molecular weight of approximately 175.16 g/mol. The trifluoroethyl group enhances its lipophilicity, which may facilitate its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to modulate the function of various biomolecules, including enzymes and receptors. The trifluoroethyl moiety can influence the compound's pharmacokinetics and dynamics by improving membrane permeability and stability in biological systems.

Interaction with Biological Targets

Research indicates that this compound may interact with specific proteins involved in cell signaling pathways. For instance, it has been suggested that it could modulate the activity of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • Cell Proliferation : In vitro assays demonstrated that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, it was found to reduce cell viability in pancreatic cancer cells by targeting specific apoptotic pathways .
    • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes, suggesting its utility in drug development for metabolic disorders .
  • In Vivo Studies :
    • Animal models have been employed to assess the therapeutic potential of this compound. Preliminary results indicate significant anti-tumor activity when administered in appropriate dosages .

Case Study 1: Anti-Cancer Activity

A study conducted on various pancreatic cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Mcl-1 .

Case Study 2: Metabolic Regulation

In a separate investigation focusing on metabolic pathways, this compound was found to enhance the expression of phase II detoxifying enzymes. This suggests a role in protecting against oxidative stress and potentially lowering cancer risk through dietary sources or supplements .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-cancer properties; enzyme inhibitionModulates CDK activity; induces apoptosis
NavitoclaxBcl-2 inhibitionInduces apoptosis via mitochondrial pathway
ABT-737Bcl-xL/Bcl-w inhibitionPromotes apoptosis in cancer cells

Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-2-5(3-11)10-4-6(7,8)9/h5,10-11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCBTXCQSNFWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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